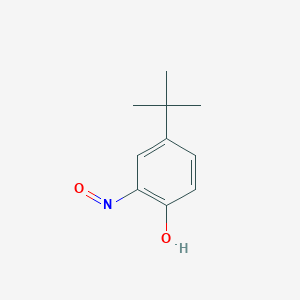

4-Tert-butyl-2-nitrosophenol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

63538-00-1 |

|---|---|

Molecular Formula |

C10H13NO2 |

Molecular Weight |

179.22 g/mol |

IUPAC Name |

4-tert-butyl-2-nitrosophenol |

InChI |

InChI=1S/C10H13NO2/c1-10(2,3)7-4-5-9(12)8(6-7)11-13/h4-6,12H,1-3H3 |

InChI Key |

LMZTYVPEOJZPAQ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1=CC(=C(C=C1)O)N=O |

Origin of Product |

United States |

The Significance of Aromatic Nitrosophenols in Modern Organic Chemistry Research

Aromatic nitrosophenols, characterized by a benzene (B151609) ring substituted with both a hydroxyl (-OH) and a nitroso (-NO) group, are pivotal intermediates and building blocks in organic synthesis. Their importance stems from a fascinating electronic duality: they exist in a tautomeric equilibrium with their quinone monoxime isomers. This equilibrium between the nitrosophenol and the quinone monoxime form is highly sensitive to the electronic nature of other substituents on the aromatic ring and the solvent environment. researchgate.netresearchgate.net This tautomerism governs their reactivity, allowing them to participate in a diverse array of chemical transformations.

The nitroso group can act as a powerful directing group in electrophilic aromatic substitution and can be readily reduced to an amino group, providing a gateway to the synthesis of various substituted anilines and other nitrogen-containing heterocycles. cdnsciencepub.com Furthermore, the ability of both the phenol (B47542) and nitroso moieties to coordinate with metal ions has led to their extensive use as ligands in coordination chemistry. The resulting metal complexes have shown promise in catalysis and materials science. researchgate.net The study of these systems provides fundamental insights into reaction mechanisms, tautomerism, and the electronic effects of substituents in aromatic chemistry.

Research Trajectories and Scope for 4 Tert Butyl 2 Nitrosophenol Systems

Direct Phenolic Nitrosation Strategies

Direct nitrosation involves the introduction of a nitroso (-NO) group onto the phenol (B47542) backbone. The regioselectivity of this electrophilic substitution is highly dependent on the methodology employed, with metal catalysis playing a pivotal role in directing the position of the incoming group.

Elaboration of the Baudisch Reaction for ortho-Nitrosophenol Synthesis

The Baudisch reaction is a classical and noteworthy method for the synthesis of ortho-nitrosophenols. mdpi.comwikipedia.org First described by Oskar Baudisch, this process uniquely functionalizes an aromatic ring by adding both a hydroxyl and a nitroso group with defined ortho-regioselectivity, typically starting from benzene (B151609). nih.govencyclopedia.pub A more common application of the Baudisch reaction starts with a substituted phenol, such as 4-tert-butylphenol (B1678320), to yield the corresponding o-nitrosophenol (B15183410). wikipedia.org

The reaction is characterized by the use of a metal ion, typically copper(I) or copper(II), in conjunction with hydroxylamine (B1172632) and an oxidizing agent like hydrogen peroxide. wikipedia.org The metal ion is not merely a catalyst but a directing agent; it coordinates to the phenoxy oxygen, which in turn directs the nitrosation to the ortho position, a position that is electronically favored but often sterically hindered. wikipedia.org This directed substitution is a key advantage over conventional electrophilic nitrosation, which typically yields the para-isomer. wikipedia.org

The originally proposed mechanism involved the formation of nitroxyl (B88944) (HN=O) as the reactive species. wikipedia.org This intermediate, generated from the oxidation of hydroxylamine, was thought to attack the aromatic ring, followed by hydroxylation and oxidation to give the final o-nitrosophenol as a stable copper complex. wikipedia.org Later investigations have refined this mechanism, suggesting a sequence that may involve initial hydroxylation followed by a metal-directed nitrosation. nih.govresearchgate.net Regardless of the precise sequence, the formation of a stable copper-nitrosophenolato complex is a defining feature, which helps to prevent the otherwise reactive 2-nitrosophenol product from undergoing oxidation or decomposition. nih.govencyclopedia.pub

| Feature | Description | Reference |

|---|---|---|

| Starting Materials | Phenol (e.g., 4-tert-butylphenol), Hydroxylamine source, Oxidizing Agent (e.g., H₂O₂), Copper Salt (Cu(I) or Cu(II)) | wikipedia.org |

| Key Characteristic | Defined ortho-regioselectivity for the nitroso group relative to the hydroxyl group. | nih.govencyclopedia.pub |

| Role of Copper | Acts as a directing agent by coordinating to the phenoxy oxygen, forcing ortho-substitution. Stabilizes the product as a metal complex. | wikipedia.org |

| Product Form | The o-nitrosophenol is typically isolated as a stable copper-nitrosophenolato complex. | encyclopedia.pub |

Copper-Mediated Aromatic C-Nitrosation Mechanisms

An alternative to the classical Baudisch reaction is a more general copper-mediated C-nitrosation. encyclopedia.pub This procedure is often confused with the Baudisch reaction in the literature but represents a distinct pathway. mdpi.comencyclopedia.pub It typically involves the reaction of a phenol with a nitrite (B80452) salt (e.g., sodium nitrite) under acidic aqueous conditions in the presence of a copper salt. encyclopedia.pub

The mechanism is believed to proceed via a standard electrophilic aromatic C-nitrosation, where the precise role of the copper ion was initially not fully understood. encyclopedia.pub Subsequent studies have clarified that, unlike in the Baudisch reaction, the copper-mediated nitrosation of phenols is not inherently ortho-selective. nih.gov For many phenols, this method results in the formation of the para-nitrosated product, which is the expected outcome based on electronic directing effects in the absence of a strong ortho-directing template. nih.gov However, the presence of copper is still crucial to the reaction's success. encyclopedia.pub

The differing regiochemical outcomes between the two methods provide a clear distinction. For instance, reacting 4-methylphenol under Baudisch conditions (using hydroxylamine) yields the ortho-nitrosated product, whereas using copper-mediated nitrosation conditions (with a nitrite salt) can produce a different major regioisomer. nih.gov This highlights that while both are copper-dependent nitrosation strategies, the specific reagents (hydroxylamine vs. nitrite) lead to different directing effects and, consequently, different products. encyclopedia.pub

Preparative Routes via Precursor Transformation

Another major synthetic approach involves the modification of precursor molecules that already contain either a nitro group or a hydroxylamine group at the desired position on the 4-tert-butylphenol scaffold.

Reduction of Related Nitro-Phenolic Compounds

The synthesis of nitrosophenols can be achieved through the partial reduction of the corresponding nitrophenol derivatives. researchgate.net For the synthesis of this compound, the logical precursor would be 4-tert-butyl-2-nitrophenol. The challenge in this pathway lies in controlling the reduction to stop at the nitroso oxidation state (-NO) without proceeding further to the hydroxylamine (-NHOH) or the amine (-NH2).

Electrochemical studies and catalytic reduction experiments of nitrophenols often reveal the formation of nitrosophenol as a transient or stable intermediate. mdpi.comresearchgate.netresearchgate.net For example, the catalytic reduction of 4-nitrophenol (B140041) to 4-aminophenol (B1666318) is well-documented to proceed through 4-nitrosophenol. researchgate.net Similarly, enzymatic reduction of nitrophenols has been shown to occur via a nitrosophenol intermediate. nih.govfrontiersin.org These findings suggest that with careful selection of a mild reducing agent and precise control of reaction conditions (temperature, pH, and reaction time), the reduction can be halted at the desired nitroso stage. However, achieving high yields and selectivity can be difficult due to the ease of over-reduction.

| Starting Material | Reaction Type | Observed Intermediate | Final Product | Reference |

|---|---|---|---|---|

| 4-Nitrophenol | Catalytic Reduction (Ag Nanoparticles) | 4-Nitrosophenol | 4-Aminophenol | researchgate.net |

| 2-Nitrophenol | Electrochemical Reduction | 2-Hydroxylaminophenol | 2-Aminophenol | mdpi.com |

| 2-Chloro-5-nitrophenol | Enzymatic Reduction (Nitroreductase) | 2-Chloro-5-nitrosophenol | 2-Chloro-5-hydroxylaminophenol | nih.govfrontiersin.org |

Oxidation of Hydroxylamines

An alternative precursor-based route is the oxidation of an ortho-hydroxylaminophenol. Free 2-nitrosophenols can be prepared by the partial oxidation of 2-aminophenols, a reaction that is understood to proceed through a hydroxylamine intermediate. mdpi.comencyclopedia.pub The direct oxidation of a stable N-arylhydroxylamine precursor offers a more controlled approach.

Enzymatic systems, such as o-aminophenol oxidases, are known to catalyze the oxidation of o-aminophenols specifically to nitrosophenols. researchgate.net In chemical synthesis, this transformation can be accomplished using various oxidizing agents. The key is to use an oxidant that is strong enough to convert the hydroxylamine to the nitroso group but mild enough to avoid over-oxidation to the corresponding nitro compound. This method is particularly useful for preparing 2-nitrosophenols that may be difficult to access via direct nitrosation due to unfavorable regiochemistry or substrate sensitivity.

Control of Regioselectivity and Stereochemistry in Nitrosation

Controlling the position of the incoming nitroso group (regioselectivity) is the most critical aspect of synthesizing a specific isomer like this compound. Stereochemistry, in the context of creating chiral centers, is generally not a factor in these aromatic substitution reactions.

The regiochemical outcome of nitrosating 4-tert-butylphenol is a classic example of kinetic versus thermodynamic control, heavily influenced by the reaction conditions.

Electrophilic Nitrosation (Kinetic Control): Standard electrophilic aromatic substitution on a phenol ring strongly favors substitution at the para position due to the powerful activating and para-directing nature of the hydroxyl group. Thus, direct nitrosation of phenol with agents like nitrous acid typically yields p-nitrosophenol. For 4-tert-butylphenol, the para position is blocked, making the ortho position the next most activated site. However, the bulky tert-butyl group exerts significant steric hindrance, which can impede the reaction. nih.gov

Metal-Directed Nitrosation (Thermodynamic/Complex-Directed Control): The Baudisch reaction circumvents the usual regiochemical preference. wikipedia.orgnih.gov The coordination of the copper ion to the phenolic oxygen creates a template that forces the reaction to occur at one of the adjacent ortho positions. wikipedia.org This chelation-controlled mechanism overrides the inherent electronic preferences of the ring, providing a reliable route to ortho-nitrosophenols. The formation of the stable metal complex of the product further ensures that the ortho-isomer is the major isolated product. nih.gov

Therefore, the choice between a direct electrophilic nitrosation and a metal-directed method like the Baudisch reaction is the primary tool for controlling regioselectivity in the synthesis of nitrosophenols.

Tautomeric Equilibria and Isomerism in 4 Tert Butyl 2 Nitrosophenol Systems

Nitrosophenol-Quinone Monoxime Tautomerism

Aromatic nitrosophenols, including 4-tert-butyl-2-nitrosophenol, exist in a dynamic equilibrium between two tautomeric forms: the nitrosophenol form and the quinone monoxime form. thieme-connect.denih.govencyclopedia.pub This equilibrium is a central feature of their chemistry, influencing their structure, color, and reactivity. While often depicted as the nitrosophenol for simplicity, extensive spectroscopic evidence suggests that the equilibrium for many such compounds, especially in the solid state and in solution, heavily favors the quinone monoxime structure. nih.govencyclopedia.pub

The stability of the quinone monoxime form, despite the loss of aromaticity in the benzene (B151609) ring, can be attributed to several factors. The quinonoid structure retains a significant portion of the π-electron stabilization energy. stackexchange.com Furthermore, the dissociable proton tends to bind more tightly to the oxime functional group than to the phenolic oxygen, which counterbalances the reduced π-electron bonding difference. stackexchange.comechemi.com This preference leads to the oxime tautomer often being the more stable form. stackexchange.com

| Tautomer | Key Structural Features | Aromaticity |

| Nitrosophenol | Aromatic Ring, -OH group, -N=O group | Yes |

| Quinone Monoxime | Quinonoid Ring, =O group, =N-OH group | No |

Mechanistic Investigations of Prototropic Transfer

The conversion between the nitrosophenol and quinone monoxime tautomers occurs via a prototropic transfer, which involves the migration of a proton from the phenolic oxygen to the nitroso nitrogen atom, accompanied by a rearrangement of the π-electron system. This intramolecular proton transfer is a rapid and reversible process. The mechanism is sensitive to catalysis by both acids and bases. In aqueous phosphate buffers at physiological pH, related compounds like phenylhydroxylamine can undergo conversions involving proton and electron transfers, highlighting the susceptibility of this type of system to its chemical environment.

Influence of the tert-Butyl Substituent on Tautomeric Preferences

The presence of the bulky tert-butyl group at the para-position of the phenol (B47542) ring exerts significant electronic and steric effects that influence the tautomeric equilibrium.

Electronic Effects : The tert-butyl group is an electron-donating group through the inductive effect. nih.gov This increases the electron density on the aromatic ring, which can influence the relative stabilities of the two tautomers. nih.gov

Steric Effects : The significant size of the tert-butyl group introduces steric hindrance. nih.gov This steric bulk can affect the planarity of the molecule and influence intermolecular interactions, such as hydrogen bonding or dimerization, which in turn can shift the equilibrium. In related sterically hindered nitrophenols, bulky substituents have been shown to dictate how the molecule interacts and binds with other chemical species, forcing coordination through the nitro group in a quinone-like resonance form due to steric clashes. nih.gov This demonstrates the powerful role of steric hindrance in determining the preferred structural form. nih.gov

Syn-Anti Isomerism of the Oxime Functionality

The quinone monoxime tautomer possesses a carbon-nitrogen double bond (C=N), which restricts free rotation. This gives rise to geometrical isomerism, specifically syn-anti isomerism, in the oxime functionality. contineo.in The isomers are defined by the spatial relationship between the hydroxyl (-OH) group on the nitrogen and the carbonyl group of the quinone ring.

syn-isomer : The hydroxyl group is on the same side as the carbonyl group.

anti-isomer : The hydroxyl group is on the opposite side of the carbonyl group.

The energy barrier for interconversion between syn and anti isomers can be significant, potentially allowing for their separation or distinct detection under certain conditions. The specific preference for one isomer over the other would be influenced by factors such as intramolecular hydrogen bonding and steric interactions within the molecule.

Solvent Effects on Tautomeric Equilibria

The position of the nitrosophenol-quinone monoxime equilibrium is highly sensitive to the solvent environment. The polarity, proticity, and hydrogen-bonding capability of the solvent can preferentially stabilize one tautomer over the other.

Generally, polar solvents are expected to favor the more polar tautomer. The quinone monoxime form, with its distinct carbonyl (C=O) and oxime (N-OH) groups, is typically more polar than the nitrosophenol form and is capable of forming stronger hydrogen bonds with protic solvents. Studies on the electrochemistry of quinones have shown that their properties are significantly affected by solvent polarity and whether the solvent is protic or aprotic. researchgate.net Similarly, the monomer-dimer equilibrium of related nitroso compounds is also known to be dependent on the solvent environment, suggesting that equilibria involving these functional groups are strongly influenced by solvation. digitellinc.com

| Solvent Type | Expected Effect on Equilibrium | Rationale |

| Polar Protic (e.g., Ethanol, Water) | Shifts toward Quinone Monoxime | Stabilization through hydrogen bonding with C=O and N-OH groups. |

| Nonpolar Aprotic (e.g., Hexane, Benzene) | Shifts toward Nitrosophenol | Less stabilization of the polar quinone monoxime form. |

Monomer-Dimer Equilibria of Aromatic Nitroso Compounds

Aromatic nitroso compounds, particularly in nonpolar solvents and in the solid state, can exist in equilibrium between a colored monomeric form and a colorless dimeric state. digitellinc.com This self-assembly is a reversible process involving the formation of a dynamic covalent bond. digitellinc.com The monomer is a free radical species, whereas the dimer is typically an azodioxide derivative, where two nitroso groups couple to form a -N(O)=N(O)- linkage.

Structural Characterization of Monomeric and Dimeric States

The distinct structural properties of the monomeric and dimeric forms can be characterized using various analytical techniques.

Monomer : The monomeric state is this compound (or its quinone monoxime tautomer). It is a single molecule characterized by its specific molecular weight and spectroscopic signatures (e.g., color in the visible spectrum).

Dimer : The dimeric state is formed by the association of two monomer units. X-ray diffraction analysis of single crystals of related nitrosoaromatics has been used to definitively determine the dimeric structure, confirming the formation of the azodioxide bridge. digitellinc.com This dimeric structure is typically more thermodynamically stable, especially in the solid state. The formation of the dimer leads to the loss of the characteristic color of the nitroso monomer.

Thermodynamic and Kinetic Aspects of Dimerization

In solution, this compound can exist in a monomer-dimer equilibrium. This reversible association is a critical aspect of its solution-phase chemistry. The dimerization process is governed by both thermodynamic and kinetic factors, which dictate the position of the equilibrium and the rate at which it is established.

Thermodynamic Considerations:

The thermodynamics of dimerization are described by the changes in standard Gibbs free energy (ΔG°), enthalpy (ΔH°), and entropy (ΔS°).

Gibbs Free Energy (ΔG°): A negative ΔG° indicates a spontaneous dimerization process, favoring the dimer at equilibrium. The magnitude of ΔG° is related to the equilibrium constant (K) by the equation ΔG° = -RTlnK.

Enthalpy (ΔH°): The enthalpy change reflects the net effect of bond breaking and bond formation during dimerization. For many association reactions, this term is negative (exothermic), indicating that the formation of intermolecular bonds in the dimer is energetically favorable.

Entropy (ΔS°): The entropy change for dimerization is typically negative, as the association of two monomer units into a single dimer results in a more ordered system.

The interplay between enthalpy and entropy determines the temperature dependence of the dimerization equilibrium. A favorable (negative) enthalpy change can be offset by an unfavorable (negative) entropy change, and the position of the equilibrium can therefore be shifted by altering the temperature.

Kinetic Considerations:

The kinetics of dimerization concern the rates of the forward (dimerization) and reverse (dissociation) reactions.

Rate of Dimerization: The forward reaction, where two monomers associate, is a bimolecular process. Its rate is dependent on the concentration of the monomer and is characterized by a forward rate constant (kf).

Rate of Dissociation: The reverse reaction, where the dimer breaks apart into two monomers, is a unimolecular process with a reverse rate constant (kr).

At equilibrium, the rates of the forward and reverse reactions are equal. The equilibrium constant (K) is the ratio of the forward and reverse rate constants (K = kf/kr). The activation energies for the forward and reverse reactions determine how the rates of these processes change with temperature.

Factors such as solvent polarity and the ability to form hydrogen bonds can significantly influence the kinetics of dimerization. The bulky tert-butyl group in this compound can also play a role by sterically hindering the approach of two monomer units, thereby affecting the rate of dimerization.

Advanced Reactivity Studies and Mechanistic Investigations of 4 Tert Butyl 2 Nitrosophenol

Electrophilic and Nucleophilic Reaction Pathways

The reactivity of the aromatic ring in 4-tert-butyl-2-nitrosophenol is a balance between the activating effects of the hydroxyl and tert-butyl groups and the deactivating nature of the nitroso group. This dynamic, coupled with a significant tautomeric equilibrium, opens distinct pathways for both electrophilic and nucleophilic reactions.

Reactivity in Electrophilic Aromatic Substitution

In electrophilic aromatic substitution (EAS), the benzene (B151609) ring acts as a nucleophile, and its reactivity is enhanced by electron-donating groups (activating) and diminished by electron-withdrawing groups (deactivating) libretexts.orgyoutube.com. The directing effect of these groups determines the position of substitution.

The hydroxyl group is a powerful activating substituent and an ortho, para-director due to its ability to donate electron density to the ring through resonance. The tert-butyl group is also an activating, ortho, para-director, primarily through an inductive effect. Conversely, the nitroso group is a deactivating substituent, withdrawing electron density from the ring.

In this compound, the positions available for substitution are C3, C5, and C6.

The powerful activating hydroxyl group strongly directs substitution to its ortho (C6) and para (C4) positions.

The C4 position is already occupied by the tert-butyl group.

The C2 position is occupied by the nitroso group.

The bulky tert-butyl group can sterically hinder attack at the adjacent C3 and C5 positions libretexts.orgmsu.edu.

Nucleophilic Additions to the Quinone Monoxime Tautomer

2-Nitrosophenols, including the 4-tert-butyl derivative, exist in a tautomeric equilibrium with their corresponding ortho-quinone monoxime form. Spectroscopic evidence suggests that the quinone monoxime tautomer is a significant, and often dominant, species in solution nih.govencyclopedia.pub.

This tautomer, 4-tert-butyl-1,2-benzoquinone monoxime, contains an α,β-unsaturated system, making it susceptible to nucleophilic conjugate addition (1,4-addition or Michael addition). In this pathway, a nucleophile attacks the carbon-carbon double bond of the quinone ring, a reaction characteristic of quinone systems researchgate.net. This reactivity provides a synthetic route to introduce a variety of functional groups onto the aromatic ring, leading to more complex derivatives. The reaction is influenced by the electrophilicity of the ring carbons and the nature of the attacking nucleophile researchgate.net.

Redox Chemistry of the Nitroso Functional Group

The nitroso group (-N=O) is redox-active and can be readily reduced to an amino group or oxidized to a nitro group.

Catalytic Hydrogenation and Other Reduction Methodologies

The reduction of aromatic nitroso compounds to their corresponding primary amines is a fundamental transformation. The most common and environmentally friendly method is catalytic hydrogenation sioc-journal.cn. This process typically involves reacting the substrate with hydrogen gas (H₂) in the presence of a heterogeneous catalyst.

The hydrogenation of the nitroso group proceeds through intermediate stages, such as the hydroxylamine (B1172632) derivative, before yielding the final amine product rasayanjournal.co.inmdpi.com. To prevent the accumulation of these intermediates and avoid side reactions, reaction conditions must be carefully controlled google.com. The resulting product from the reduction of this compound is 2-amino-4-tert-butylphenol.

| Methodology | Catalyst/Reagent | Reducing Agent | General Applicability |

|---|---|---|---|

| Catalytic Hydrogenation | Pd/C, Pt/C, PtO₂, Raney Ni, Co, Ir | H₂ (gas) | Widely used, efficient, and clean method for reducing nitro and nitroso groups to amines. mdpi.comgoogle.comrsc.org |

| Transfer Hydrogenation | Various metal catalysts | Hydrazine, Formic acid | Uses a source other than H₂ gas to provide hydrogen. |

| Chemical Reduction | Sn/HCl, Fe/HCl | Active metal in acid | Classic method for nitro group reduction, though less common now due to waste generation. |

Oxidative Transformation Pathways

The nitroso group can be oxidized to a nitro group (-NO₂), converting this compound into 4-tert-butyl-2-nitrophenol (B1265401). This transformation can be achieved using various oxidizing agents. Advanced oxidation processes, sometimes involving catalysts, can be employed to mineralize nitrophenols, breaking them down into simpler, harmless compounds researchgate.netresearchgate.net. However, under controlled conditions, selective oxidation of the nitroso group is feasible. Common oxidants used for such transformations include hydrogen peroxide, peroxy acids, and nitric acid.

Coordination Chemistry and Formation of Metal Complexes

2-Nitrosophenols are excellent chelating ligands for a wide array of metal ions. They typically act as bidentate ligands, coordinating to a metal center through the oxygen of the phenolate group and the nitrogen of the nitroso group (or more accurately, the nitrogen of the tautomeric quinone monoxime form) nih.govencyclopedia.pub. The resulting metal-nitrosophenolato complexes are often highly colored and stable.

The tert-butyl group at the C4 position can influence the steric and electronic properties of the ligand, affecting the geometry and stability of the resulting metal complexes. Research on the closely related 4,6-di-tert-butyl-2-nitrosophenol has shown that it forms stable complexes with various metals encyclopedia.pub. While the bulky tert-butyl groups can create steric hindrance, this sometimes leads to unusual coordination modes nih.gov. For this compound, coordination with divalent and trivalent metal ions is expected, typically forming complexes with a 2:1 or 3:1 ligand-to-metal ratio.

| Metal Ion | Common Oxidation State | Typical Complex Stoichiometry (Ligand:Metal) |

|---|---|---|

| Copper | Cu(II) | 2:1 |

| Nickel | Ni(II) | 2:1 |

| Cobalt | Co(II), Co(III) | 2:1 or 3:1 |

| Iron | Fe(II), Fe(III) | 2:1 or 3:1 |

| Palladium | Pd(II) | 2:1 |

| Zinc | Zn(II) | 2:1 |

Synthesis and Characterization of Metal-Nitrosophenolato Complexes

This compound readily forms complexes with a variety of transition metals, acting as a bidentate ligand through the nitrogen of the nitroso group and the oxygen of the phenolic hydroxyl group. The synthesis of these metal-nitrosophenolato complexes typically involves the reaction of a metal salt with the nitrosophenol ligand in a suitable solvent.

Cobalt (Co) Complexes: Cobalt(II) complexes of 4-substituted-2-nitrosophenols have been synthesized and characterized. These complexes often exhibit an octahedral geometry, with the nitrosophenolato ligand coordinating in a bidentate fashion. The synthesis can be carried out by reacting a cobalt(II) salt, such as cobalt(II) chloride, with the nitrosophenol in an appropriate solvent system. Spectroscopic techniques such as IR and UV-Vis, along with elemental analysis, are crucial for their characterization mdpi.comnih.govmdpi.com.

Nickel (Ni) Complexes: Nickel(II) complexes with o-nitrosophenols, including this compound, have been prepared and studied. These complexes can exist as dimeric structures in the solid state. The coordination geometry around the nickel(II) ion is typically pseudo-octahedral, with the nitrosophenolato ligand acting as a bidentate chelating agent. Magnetic susceptibility measurements and various spectroscopic methods are employed to characterize these complexes nih.govresearchgate.netluc.edunih.gov.

Copper (Cu) Complexes: Copper(II) readily forms complexes with this compound. The synthesis often involves a simple protocol where a copper(II) salt is reacted with the phenol (B47542) to yield the copper(II) bis(nitrosophenolato) complex scilit.comnih.gov. These complexes are often highly colored. X-ray crystallography studies on similar copper(II) nitrosophenolato complexes have confirmed that coordination occurs through the nitrogen of the nitroso group and the oxygen of the phenolate mdpi.com.

Zinc (Zn) Complexes: Zinc(II), being a d¹⁰ metal ion, forms stable complexes with a variety of ligands, including nitrosophenols. The coordination chemistry of zinc(II) is flexible, allowing for different geometries, though tetrahedral and octahedral are common ijtsrd.comnih.gov. The synthesis of zinc(II) complexes with this compound can be achieved through electrochemical methods or by direct reaction of a zinc salt with the ligand researchgate.netajol.infonih.gov.

A summary of representative metal complexes and their synthetic approaches is presented in the table below.

| Metal Ion | Typical Starting Materials | Coordination Geometry | Key Characterization Techniques |

| Co(II) | CoCl₂·6H₂O, this compound | Octahedral | IR, UV-Vis, Elemental Analysis |

| Ni(II) | NiCl₂·6H₂O, this compound | Pseudo-octahedral (often dimeric) | Magnetic Susceptibility, IR, UV-Vis, Mass Spectrometry |

| Cu(II) | CuSO₄·5H₂O, this compound | Distorted Octahedral | X-ray Crystallography, IR, UV-Vis |

| Zn(II) | Zn(NO₃)₂·6H₂O, this compound | Tetrahedral or Octahedral | ¹H NMR, ¹³C NMR, IR, Elemental Analysis |

Ligand Binding Modes and the Impact of Steric Hindrance (e.g., from tert-butyl group) on Coordination

In many instances, this compound acts as a bidentate ligand, coordinating through the nitroso nitrogen and the phenolate oxygen. However, the steric bulk of the tert-butyl group can influence the approach of other ligands to the metal center and can also affect the nuclearity of the complex, sometimes favoring the formation of dimeric or polymeric structures.

Studies on sterically hindered phenols, in general, have shown that bulky substituents can lead to unusual coordination geometries and can stabilize reactive intermediates by preventing intermolecular reactions nih.gov. For example, in complexes with bulky ligands, it has been observed that the metal center can become more shielded, which can impact its catalytic activity.

Reactivity Profiles of Coordinated Nitrosophenolato Ligands (e.g., H-Atom Transfer)

Once coordinated to a metal center, the reactivity of the nitrosophenolato ligand can be significantly altered. The metal ion can act as a Lewis acid, influencing the electron density distribution within the ligand and making it more susceptible to certain reactions.

One important aspect of the reactivity of coordinated phenolate-type ligands is their ability to participate in hydrogen atom transfer (HAT) reactions. The metal center can modulate the O-H bond dissociation enthalpy (BDE) of the coordinated ligand, thereby influencing its ability to donate a hydrogen atom.

In a study of a copper(II) complex with a sterically hindered nitrophenolate ligand, it was demonstrated that the complex could react with a hydroxylamine via hydrogen atom abstraction nih.govnih.gov. This reactivity is relevant to the function of certain metalloenzymes that utilize metal-phenoxyl radical intermediates. The formation of such radicals is often initiated by a HAT process.

The general mechanism for a metal-mediated HAT from a coordinated phenolate can be envisioned as:

[LₙM(II) - OAr] + R• → [LₙM(II) - •OAr] + RH

where L represents ancillary ligands, M is the metal, OAr is the coordinated nitrosophenolato, and R• is a radical species. The stability of the resulting metal-phenoxyl radical complex is crucial for its subsequent reactivity. The steric bulk of the tert-butyl group in 4-tert-butyl-2-nitrosophenolato can play a role in stabilizing the radical species by preventing dimerization or other decomposition pathways nih.govrsc.orgacs.orgnih.gov.

Reactions with Heteroatom Nucleophiles and Electrophiles

The phenolic hydroxyl group and the nitroso group of this compound present reactive sites for interactions with various nucleophiles and electrophiles.

Etherification Reactions of the Phenolic Hydroxyl Group

The phenolic hydroxyl group of this compound can, in principle, undergo etherification reactions. This typically involves the deprotonation of the phenol to form a phenoxide, which then acts as a nucleophile to attack an alkyl halide or another electrophile.

The general Williamson ether synthesis can be applied to phenols. The reaction proceeds as follows:

ArOH + Base → ArO⁻ ArO⁻ + R-X → ArOR + X⁻

Interactions with Thiol Compounds

The nitroso group in this compound is a potential site for reaction with thiol compounds. Nitroso compounds are known to react with thiols to form sulfinamide derivatives or to participate in redox reactions.

Studies have shown that S-nitrosothiols can react with thiols to generate nitroxyl (B88944) (HNO) and a disulfide nih.gov. It is conceivable that this compound could react with thiols in a similar manner, potentially leading to the reduction of the nitroso group.

Furthermore, there is evidence that the reaction of nitroarenes with thiols can be photochemically driven to produce sulfonamides, where the nitrosoarene is a proposed intermediate chemistryviews.org. This suggests a potential pathway for the interaction of this compound with thiols under specific conditions. General reactions of thiols are well-documented in the literature nih.govchemistrysteps.comyoutube.com.

Thermal and Photochemical Reactivity

The stability of this compound under thermal and photochemical conditions is an important aspect of its chemical profile.

Thermal Reactivity: While specific studies on the thermal decomposition of this compound are scarce, information can be inferred from related compounds. The thermal stability of nitroaromatic compounds can be influenced by the presence of other functional groups and the substitution pattern on the aromatic ring researchgate.netnih.govresearchgate.net. For instance, studies on the thermal stability of 4-tert-butylphenol (B1678320) have been conducted, providing insights into the decomposition pathways of the tert-butylphenyl moiety mdpi.com. It is expected that at elevated temperatures, this compound would undergo decomposition, potentially involving the cleavage of the C-N bond of the nitroso group and reactions involving the tert-butyl group.

Photochemical Reactivity: The photochemical behavior of nitrosophenols is of interest due to their potential role in atmospheric chemistry and as intermediates in photochemical reactions. The photolysis of o-nitrophenoxyacetic acids has been reported as a synthetic route to o-nitrosophenols, indicating that the nitroso-phenol linkage can be formed under photochemical conditions rsc.org.

The photochemistry of nitrophenols has been studied in various solvents, revealing that the solvent can influence the photodegradation pathways mdpi.com. It is plausible that this compound would exhibit photochemical reactivity, potentially involving isomerization, rearrangement, or degradation upon exposure to UV light. The presence of the nitroso group suggests that it could undergo photochemical reactions typical of this functional group, such as cleavage to form nitric oxide and a phenoxyl radical. However, detailed photochemical studies specifically on this compound are not widely reported in the literature.

Spectroscopic and Diffraction Based Structural Characterization of 4 Tert Butyl 2 Nitrosophenol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment of individual atoms.

Proton (¹H) and Carbon-13 (¹³C) NMR spectra are fundamental in confirming the molecular structure of 4-tert-butyl-2-nitrosophenol. The ¹H NMR spectrum provides information about the number of different types of protons, their electronic environments, and their proximity to other protons. The characteristic signals for the tert-butyl group, a singlet integrating to nine protons, are typically observed at a distinct chemical shift due to the high degree of shielding. nih.gov The aromatic protons exhibit more complex splitting patterns and chemical shifts that are indicative of their positions on the benzene (B151609) ring relative to the hydroxyl and nitroso substituents.

Similarly, the ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms and their chemical environments. The spectrum for this compound would be expected to show distinct signals for the quaternary carbon and the three equivalent methyl carbons of the tert-butyl group, as well as individual signals for the carbon atoms of the aromatic ring. The chemical shifts of the aromatic carbons are influenced by the electron-withdrawing nature of the nitroso group and the electron-donating character of the hydroxyl group.

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data (Note: Specific chemical shifts can vary depending on the solvent and experimental conditions. The data below is illustrative.)

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Aromatic CH | 6.5 - 8.0 (multiplet) | 110 - 160 |

| tert-Butyl CH₃ | ~1.3 (singlet) | ~31 |

| tert-Butyl C | - | ~35 |

| Phenolic OH | Variable, broad singlet | - |

In solution, nitrosophenols can exist in equilibrium with their tautomeric quinone monoxime forms. sedoptica.es NMR spectroscopy is a powerful tool for studying this tautomerism. researchgate.net The two tautomers, the nitrosophenol and the quinone monoxime, have distinct sets of proton and carbon signals. By integrating the signals corresponding to each tautomer, their relative populations in a given solvent and at a specific temperature can be determined. The position of the equilibrium is often sensitive to the polarity of the solvent and the presence of intermolecular hydrogen bonding. For instance, in some cases, the quinone-monoxime tautomer may be favored in more polar solvents. sedoptica.es

Vibrational Spectroscopy (Infrared and Raman)

Infrared (IR) and Raman spectroscopy probe the vibrational energy levels of molecules. mt.com These techniques are complementary and provide a detailed fingerprint of the functional groups present in a molecule.

The IR and Raman spectra of this compound are characterized by absorption bands corresponding to the vibrations of its specific functional groups. Key vibrational modes include:

O-H Stretching: The hydroxyl group gives rise to a characteristic broad absorption band in the IR spectrum, typically in the region of 3200-3600 cm⁻¹. The position and shape of this band are sensitive to hydrogen bonding.

N=O Stretching: The nitroso group exhibits a stretching vibration in the region of 1500-1650 cm⁻¹.

C=C Aromatic Stretching: The stretching vibrations of the carbon-carbon bonds in the benzene ring typically appear in the 1400-1600 cm⁻¹ region.

C-H Stretching: The stretching vibrations of the C-H bonds of the tert-butyl group and the aromatic ring are observed around 2850-3100 cm⁻¹.

Raman spectroscopy can also be used to identify these and other vibrational modes, often providing complementary information to IR spectroscopy. spectroscopyonline.com

Table 2: Key Vibrational Frequencies for this compound (Note: Frequencies are approximate and can be influenced by the physical state and intermolecular interactions.)

| Functional Group | Vibrational Mode | Approximate Frequency (cm⁻¹) |

| Hydroxyl | O-H Stretch | 3200 - 3600 |

| Nitroso | N=O Stretch | 1500 - 1650 |

| Aromatic Ring | C=C Stretch | 1400 - 1600 |

| Aliphatic/Aromatic | C-H Stretch | 2850 - 3100 |

The presence of both a hydroxyl and a nitroso group in adjacent positions on the benzene ring allows for the formation of an intramolecular hydrogen bond. This interaction significantly influences the vibrational spectra. The O-H stretching frequency is often red-shifted (moved to lower wavenumbers) and broadened due to this hydrogen bonding. mdpi.comnih.gov The strength of this interaction can be inferred from the magnitude of the frequency shift. Both IR and Raman spectroscopy are sensitive to these changes and can provide insights into the conformational preferences of the molecule that facilitate this intramolecular interaction. researchgate.net

Electronic Absorption and Emission Spectroscopy (UV-Vis)

Ultraviolet-visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. elte.hu When a molecule absorbs UV or visible light, an electron is promoted from a lower energy molecular orbital to a higher energy one. libretexts.org

The UV-Vis spectrum of this compound is expected to show absorption bands arising from π → π* and n → π* electronic transitions. uzh.ch The π → π* transitions, which are typically more intense, involve the promotion of an electron from a bonding π orbital to an antibonding π* orbital within the aromatic system. The n → π* transitions, which are generally weaker, involve the promotion of a non-bonding electron (from the oxygen or nitrogen atoms) to an antibonding π* orbital. The presence of the nitroso and hydroxyl groups, as well as the tert-butyl group, influences the energies of these transitions and thus the wavelengths of maximum absorption (λmax). libretexts.org The conjugation within the molecule plays a significant role in determining the position of these absorption bands.

Analysis of Electronic Transitions and Chromophoric Properties

Detailed experimental data on the electronic transitions and chromophoric properties of this compound are not available in the reviewed literature. A proper analysis would involve UV-Visible spectroscopy to identify the wavelengths of maximum absorbance (λmax). The electronic spectrum of a nitrosophenol is expected to be complex due to the presence of multiple chromophores, including the aromatic ring, the hydroxyl group, and the nitroso group. Key electronic transitions would likely include:

π → π* transitions: Associated with the aromatic system, typically occurring at shorter wavelengths with high molar absorptivity.

n → π* transitions: Associated with the non-bonding electrons of the oxygen and nitrogen atoms in the nitroso and hydroxyl groups. These are typically found at longer wavelengths and have lower intensity.

The position and intensity of these absorption bands would be influenced by solvent polarity.

Spectroscopic Monitoring of Tautomeric Equilibria in Solution

o-Nitrosophenols are known to exist in equilibrium with their tautomeric form, the o-quinone monoxime. This equilibrium is sensitive to the solvent environment.

Spectroscopic methods like UV-Vis and Nuclear Magnetic Resonance (NMR) spectroscopy are standard techniques to monitor this equilibrium. By measuring spectra in a range of solvents with varying polarity (e.g., hexane, chloroform, ethanol, water), the relative concentrations of the two tautomers could be determined, and the equilibrium constant (KT) could be calculated for each solvent. However, specific studies quantifying this equilibrium for this compound were not found.

X-ray Diffraction Analysis

No published X-ray diffraction studies for this compound could be located.

A single-crystal X-ray diffraction analysis would provide precise data on the solid-state structure of the compound. This would confirm which tautomer (nitrosophenol or quinone monoxime) is present in the crystalline form and provide exact bond lengths, bond angles, and torsion angles. A typical data table from such an analysis would include:

Hypothetical Crystal Data Table for this compound

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₀H₁₃NO₂ |

| Formula Weight | 179.22 g/mol |

| Crystal System | Data not available |

| Space Group | Data not available |

| a (Å) | Data not available |

| b (Å) | Data not available |

| c (Å) | Data not available |

| α (°) | Data not available |

| β (°) | Data not available |

| γ (°) | Data not available |

| Volume (ų) | Data not available |

| Z | Data not available |

This table is for illustrative purposes only, as no experimental data has been published.

Analysis of the crystal packing from diffraction data would reveal the nature of intermolecular forces that stabilize the crystal lattice. These interactions are crucial for understanding the material's physical properties. Key interactions would include:

Hydrogen Bonding: Likely involving the hydroxyl group of one molecule and the nitroso group or hydroxyl oxygen of a neighboring molecule.

π-π Stacking: The aromatic rings of adjacent molecules could stack on top of each other, an interaction that is common in planar aromatic systems. Without a determined crystal structure, a discussion of these interactions remains speculative.

Mass Spectrometry and Elemental Composition Analysis

The elemental composition of this compound can be determined from its chemical structure. High-resolution mass spectrometry (HRMS) would be used to experimentally confirm the exact mass and, therefore, the elemental formula. While no experimental mass spectra were found, the theoretical values can be calculated.

Composition and Mass Data for this compound

| Property | Value |

|---|---|

| Elemental Composition | |

| Carbon (C) | 67.02% |

| Hydrogen (H) | 7.31% |

| Nitrogen (N) | 7.82% |

| Oxygen (O) | 17.85% |

| Mass Data | |

| Molecular Formula | C₁₀H₁₃NO₂ |

| Average Mass | 179.215 Da |

Values are calculated based on the chemical formula.

Electrochemical Characterization (e.g., Polarography)

No studies on the electrochemical behavior of this compound were identified in the literature search. Electrochemical analysis, such as polarography or cyclic voltammetry, would provide information on the reduction and oxidation potentials of the compound. The nitroso group is electrochemically active and can be reduced, typically to a hydroxylamine (B1172632) or an amine. The potential at which this reduction occurs would provide insight into the electronic properties of the molecule.

Theoretical and Computational Chemistry Studies of 4 Tert Butyl 2 Nitrosophenol

Quantum Chemical Calculations (Density Functional Theory and Ab Initio Methods)

Quantum chemical calculations are fundamental to modeling nitrosophenols. Methods like Hartree-Fock at the 6-31G* level and various DFT functionals are employed to investigate the tautomeric equilibrium between the nitrosophenol and quinone monooxime forms. For the parent 2-nitrosophenol, ab initio calculations have indicated that the phenolic form is more stable than its quinone oxime tautomer by approximately 10.3 kcal/mol researchgate.net. The choice of computational method and basis set is crucial, as electron correlation can significantly influence the relative stabilities of the different tautomers and their rotamers researchgate.net.

Geometry Optimization and Conformational Analysis

Geometry optimization is the first step in computational analysis, aimed at finding the lowest energy three-dimensional structure of a molecule. For a molecule like 4-tert-butyl-2-nitrosophenol, this process would determine the bond lengths, bond angles, and dihedral angles for both the nitrosophenol and the quinone oxime tautomers.

Prediction of Electronic Structure and Spectroscopic Parameters

Understanding the electronic structure is key to predicting reactivity. Frontier Molecular Orbital (FMO) theory, which examines the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is a primary tool. The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability.

For substituted nitrosophenols, the distribution of these orbitals would be analyzed. The HOMO is typically localized on the electron-rich phenol (B47542) ring, while the LUMO is often associated with the electron-withdrawing nitroso group and the quinoidal ring in the tautomer. DFT and Time-Dependent DFT (TD-DFT) calculations are used to predict spectroscopic parameters, such as UV-Visible absorption wavelengths and the vibrational frequencies observed in infrared (IR) spectroscopy. These theoretical spectra are invaluable for interpreting experimental data.

Energetics and Dynamics of Tautomeric Transformations

The defining characteristic of nitrosophenols is their existence in a tautomeric equilibrium with the corresponding quinone oximes. The position of this equilibrium is sensitive to factors like the solvent, temperature, and the electronic nature of substituents on the aromatic ring.

Computational Modeling of Proton Transfer Processes and Energy Barriers

The conversion between the nitrosophenol and quinone oxime forms occurs via an intramolecular proton transfer. Computational models are used to map the potential energy surface for this transfer, identifying the transition state structure and calculating the associated energy barrier. For the parent 2-nitrosophenol, the tautomerization barrier has been calculated to be around 10.24 kcal/mol researchgate.net. The height of this barrier determines the rate of interconversion. The presence of a tert-butyl group, an electron-donating substituent, would be expected to influence this energy barrier, though specific calculations are needed for quantification.

Theoretical Investigation of Geometric Isomerization Phenomena

In the quinone oxime tautomer, geometric isomerism (E/Z or syn/anti) is possible around the C=N double bond. Theoretical studies on related systems have shown that the energy barrier associated with this geometric isomerization can be significant and is often responsible for the observation of distinct species in NMR spectroscopy, rather than the proton transfer itself researchgate.net. Computational methods can calculate the relative stabilities of the syn and anti isomers and the energy barrier for their interconversion, providing insight into the dynamic processes observable in solution.

Intermolecular Interactions and Crystal Packing

In the solid state, the arrangement of molecules is governed by intermolecular interactions. For this compound, these would include hydrogen bonding (either between the phenol/oxime hydroxyl group and the nitroso/carbonyl oxygen of a neighboring molecule) and van der Waals interactions, particularly involving the bulky tert-butyl groups.

The study of crystal packing provides insights into how molecular structure dictates solid-state properties. Analysis of crystal structures of related o-quinone monooxime complexes shows that the bond lengths within the ligand are often intermediate between the theoretical values for the pure nitrosophenol and pure quinone oxime forms, indicating a delocalized electronic structure influenced by intermolecular forces and, in the case of complexes, metal coordination rsc.org. The steric hindrance from the tert-butyl groups would likely play a significant role in dictating the packing motif, influencing the density and stability of the crystal.

Computational Analysis of Hydrogen Bonding Networks

Computational studies, particularly those employing Density Functional Theory (DFT) and ab initio methods, have been instrumental in elucidating the nature of hydrogen bonding in molecules related to this compound. While specific research on the tert-butyl derivative is limited, extensive analysis of the parent compound, 2-nitrosophenol, provides a strong basis for understanding its hydrogen bonding characteristics.

These studies consistently show that 2-nitrosophenol, and by extension this compound, is dominated by a strong intramolecular hydrogen bond (IHB) between the phenolic hydroxyl group (-OH) and the oxygen atom of the adjacent nitroso group (-N=O). nih.govresearchgate.netactachemscand.org This interaction forms a stable six-membered ring, a feature known as a chelated system. actachemscand.org The geometry of the molecule is optimized to support this bond, which significantly influences its chemical and physical properties. nih.govjlu.edu.cn

Quantum chemical calculations have been used to investigate the tautomerism between the phenol-nitroso form and its quinone-monooxime isomer. nih.gov These theoretical models help determine the relative stability of conformers and the energy of the hydrogen bonds. Natural Bond Orbital (NBO) analysis is another computational technique applied to these systems to study the IHB in detail, both in the gaseous phase and in solution. nih.gov The presence of the bulky tert-butyl group at the para position is not expected to significantly alter the nature of this intramolecular hydrogen bond, although it may influence intermolecular interactions.

Table 1: Calculated Hydrogen Bond Parameters for Related 2-Nitrosophenol Systems Note: Data is for the parent compound 2-nitrosophenol as specific computational data for the 4-tert-butyl derivative is not readily available in the cited literature.

| Computational Method | Parameter | Value | Reference |

|---|---|---|---|

| DFT/ab initio | Tautomerism | Phenol-nitroso and quinone-monooxime forms investigated | nih.gov |

| NBO Analysis | IHB Study | Analysis performed in gaseous and aqueous phases | nih.gov |

| ab initio | O-H Bond Dissociation Enthalpy | 4.25 eV (influenced by IHB) | researchgate.net |

Modeling of Aromatic Stacking Interactions

Aromatic stacking, or π–π stacking, is a crucial non-covalent interaction that influences the crystal packing and aggregation of aromatic molecules. For this compound, these interactions involve the arrangement of its aromatic rings in space. Computational modeling provides insights into the geometry and energy of these interactions, which are governed by a combination of electrostatic and dispersion forces. nih.gov

While direct modeling studies of this compound stacking are not prominent in the literature, research on related nitroarenes and substituted aromatic systems offers valuable parallels. nih.govresearchgate.net DFT and ab initio computations on model dimers, such as nitrobenzene paired with other aromatic rings, show that the presence and regiochemistry of nitro substituents play a significant role in the strength and orientation of stacking. nih.gov The electron-withdrawing nature of the nitroso group in this compound would similarly influence the quadrupole moment of the aromatic ring, affecting its preferred stacking arrangement (e.g., parallel-displaced or T-shaped).

Table 2: Interaction Energies for Model Aromatic Stacking Systems Note: This table presents data from related nitroaromatic compounds to illustrate the magnitude of stacking interactions, as specific data for this compound is not available in the cited literature.

| Interacting Molecules | Computational Level | Interaction Energy (kcal/mol) | Reference |

|---|---|---|---|

| Nitrobenzene and Tryptophan | CCSD(T)/aug-cc-pVTZ (estimated) | Up to -14.6 | nih.gov |

| Nitrobenzene and Tyrosine | CCSD(T)/aug-cc-pVTZ (estimated) | Strong interaction noted | nih.gov |

| Nitrobenzene and Phenylalanine | CCSD(T)/aug-cc-pVTZ (estimated) | Strong interaction noted | nih.gov |

Advanced Applications and Emerging Research Horizons

4-Tert-butyl-2-nitrosophenol as a Versatile Synthetic Intermediate

The reactivity of the phenol (B47542) ring, amplified by the hydroxyl group, and the versatile chemistry of the nitroso moiety make this compound a valuable intermediate in synthetic organic chemistry.

The phenolic structure serves as a robust scaffold for building more intricate molecules. Phenols are highly reactive towards electrophilic aromatic substitution, allowing for the introduction of various functional groups onto the aromatic ring. wikipedia.org The hydroxyl and nitroso groups can direct incoming substituents to specific positions, enabling regioselective synthesis.

Furthermore, the nitroso group itself is a key functional handle. It can undergo a variety of transformations, including:

Reduction to an amino group, opening pathways to synthesize dyes, pharmaceuticals, and ligands for coordination chemistry.

Oxidation to a nitro group, which is a precursor for a wide range of other functionalities.

Condensation reactions with active methylene compounds to form heterocyclic structures.

The synthesis of various phenol derivatives, such as those used to create benzoxazoles or other complex heterocyclic systems, often begins with a substituted phenol, highlighting the foundational role of this class of compounds. mdpi.commdpi.com The presence of the tert-butyl group can also be exploited to enhance the solubility of derivatives in organic solvents and to provide steric bulk that can influence the stereochemical outcome of reactions.

Table 1: Synthetic Transformations of Functional Groups in Phenol Derivatives

| Functional Group | Type of Reaction | Potential Product Class |

|---|---|---|

| Phenolic Ring | Electrophilic Aromatic Substitution | Substituted Phenols |

| Nitroso (-NO) | Reduction | Aromatic Amines |

| Nitroso (-NO) | Oxidation | Nitroaromatics |

| Nitroso (-NO) | Condensation | Nitrogen Heterocycles |

Beyond being a precursor, the nitroso functionality allows the compound to act as a reagent for modifying other aromatic systems. Nitrosation is a key reaction in organic synthesis. While reagents like tert-butyl nitrite (B80452) are commonly used for nitrosation and diazotization, nitrosophenols can participate in related chemical transformations. semanticscholar.org The electrophilic nature of the nitroso group enables it to react with electron-rich aromatic compounds, such as other phenols or anilines, leading to the formation of new carbon-nitrogen or nitrogen-nitrogen bonds. This capability is crucial for creating azo dyes and other conjugated systems with specific electronic and optical properties.

Potential in Materials Science and Polymer Chemistry

The structural features of this compound suggest significant potential in the development and protection of advanced materials.

The compound's structure is closely related to that of hindered phenolic antioxidants, which are widely used to protect polymers from degradation. specialchem.com The primary mechanism of action for these stabilizers is scavenging free radicals that initiate polymer breakdown during processing or exposure to heat and light. researchgate.net

The key features contributing to this potential are:

Phenolic Hydroxyl Group: This group can donate a hydrogen atom to reactive peroxy radicals (ROO•), neutralizing them and stopping the degradation chain reaction.

Tert-butyl Group: Located para to the hydroxyl group, this bulky substituent provides steric hindrance. This hindrance stabilizes the resulting phenoxyl radical, preventing it from initiating new degradation chains. The efficiency of sterically hindered phenols as antioxidants is well-documented, particularly for polyolefins like polyethylene (PE) and polypropylene (PP). specialchem.comspecialchem.com

While the core hindered phenol structure is ideal for stabilization, the presence of the ortho-nitroso group would introduce new chemical properties. Its electron-withdrawing nature could modulate the hydrogen-donating ability of the hydroxyl group, and it could potentially participate in alternative stabilization pathways. Research into 4,4′-bis(2,6-di-tert-butylphenol) has demonstrated the high effectiveness of such phenolic structures in stabilizing rubbers against aging. researchgate.net This suggests that related tert-butylphenol derivatives are prime candidates for polymer protection.

Table 2: Polymer Classes Commonly Stabilized by Hindered Phenolic Antioxidants

| Polymer Class | Examples | Common Applications |

|---|---|---|

| Polyolefins | Polyethylene (PE), Polypropylene (PP) | Packaging, Automotive Parts, Textiles |

| Styrenics | Polystyrene (PS), Acrylonitrile Butadiene Styrene (ABS) | Electronics Housings, Appliances |

| Elastomers | Styrene-Butadiene Rubber (SBR), Polybutadiene (BR) | Tires, Hoses, Seals |

Functionalized phenols are building blocks for a wide array of novel materials. The ability of the phenolic oxygen and the nitroso group's nitrogen and oxygen atoms to coordinate with metal ions makes this compound a potential ligand for creating metal-organic frameworks (MOFs) or coordination polymers. Such materials have applications in catalysis, gas storage, and chemical sensing. The synthesis of salicylaldiminato ligands, which are structurally related to nitrosophenols, has been crucial in developing transition metal catalysts for polymerization. researchgate.net

Furthermore, the incorporation of this molecule into larger polymer backbones could create functional polymers with built-in antioxidant properties or with specific reactivity for cross-linking or surface modification.

Research Directions for Substituted Nitrosophenol Derivatives

The study of substituted nitrosophenols is an active area of research with several promising future directions. A primary focus is the synthesis and characterization of new derivatives with tailored properties. By systematically varying the substituents on the phenol ring, researchers can fine-tune electronic properties, solubility, and steric hindrance to optimize performance for specific applications.

Key research avenues include:

Enhanced Polymer Stabilizers: Designing nitrosophenol derivatives with increased thermal stability and lower volatility for use in high-temperature engineering plastics.

Novel Catalysts: Exploring the use of nitrosophenol-metal complexes as catalysts for oxidation, reduction, or C-C bond-forming reactions. The electronic modulation provided by the nitroso group could lead to unique catalytic activity.

Biologically Active Molecules: Investigating the potential of substituted nitrosophenols and their downstream products as antiproliferative or antibacterial agents, an area where other substituted phenol derivatives have shown promise. mdpi.com

Advanced Materials: Incorporating these molecules into chromogenic or electrochromic materials, where the nitroso group can participate in redox reactions that lead to color changes, making them suitable for sensor and display technologies.

The continued exploration of this class of compounds holds the potential to yield significant advancements in both fundamental chemistry and applied materials science.

Exploration of Novel Reaction Pathways and Selectivities

The unique electronic and steric properties of this compound make it a compelling substrate for investigating uncharted reaction pathways. The presence of the nitroso group ortho to a phenolic hydroxyl, combined with the bulky tert-butyl group, imparts distinct reactivity that researchers are beginning to harness.

Recent explorations have centered on the compound's role in cycloaddition reactions. While direct participation of this compound in Diels-Alder reactions as a dienophile is a subject of ongoing investigation, its derivatives are showing promise. For instance, in situ generated reactive intermediates from this compound could potentially engage with dienes to afford complex heterocyclic scaffolds. The stereoselectivity of such transformations is a key area of interest, with the tert-butyl group expected to exert significant facial bias, leading to the preferential formation of one stereoisomer.

Furthermore, the nitroso group is a versatile functional handle for a variety of chemical transformations. Research is being directed towards its selective reduction to an amine, oxidation to a nitro group, or its participation in coupling reactions. The development of catalytic systems that can effect these transformations with high chemo- and regioselectivity is a critical goal. For example, achieving selective reduction of the nitroso group in the presence of other reducible functional groups within a complex molecule would represent a significant advancement.

Rational Design of New Synthetic Methodologies

The rational design of new synthetic methodologies leveraging this compound is a burgeoning field, driven by the principles of atom economy and catalytic efficiency. A primary focus is the development of cascade reactions initiated by this compound, where a single synthetic operation triggers a sequence of bond-forming events to rapidly build molecular complexity.

One promising avenue involves the use of this compound as a precursor to chiral ligands for asymmetric catalysis. The synthesis of novel bidentate or tridentate ligands incorporating the 4-tert-butyl-2-aminophenol backbone, derived from the reduction of the nitrosophenol, is being actively pursued. The steric bulk of the tert-butyl group in these ligands can create a well-defined chiral pocket around a metal center, enabling high levels of enantioselectivity in a range of catalytic transformations, such as hydrogenations, C-C bond formations, and oxidations.

Computational studies are playing an increasingly vital role in the rational design of these new methodologies. Theoretical calculations are employed to predict the reactivity of this compound in various reaction scenarios, to understand the mechanism of proposed catalytic cycles, and to design ligands with optimal steric and electronic properties for specific asymmetric transformations. This synergy between computational and experimental chemistry is accelerating the discovery of novel applications for this versatile building block.

Below is a table summarizing key research directions and potential applications:

| Research Area | Focus | Potential Applications |

| Novel Reaction Pathways | Exploration of cycloaddition reactions and selective functional group transformations. | Synthesis of complex heterocyclic compounds with potential biological activity. |

| Asymmetric Catalysis | Design and synthesis of chiral ligands derived from this compound. | Enantioselective synthesis of pharmaceuticals and fine chemicals. |

| Cascade Reactions | Development of multi-step reaction sequences initiated by this compound. | Efficient and streamlined construction of complex molecular architectures. |

| Computational Chemistry | Theoretical modeling of reactivity and catalyst design. | Prediction of reaction outcomes and acceleration of the discovery of new synthetic methods. |

Conclusion and Future Research Perspectives

Synthesis of Current Knowledge and Research Achievements

Knowledge of 4-tert-butyl-2-nitrosophenol is primarily centered on its fundamental chemical characteristics, specifically its tautomeric relationship with the more stable 4-tert-butyl-1,2-benzoquinone-2-monoxime. Its role as a bidentate ligand in coordination chemistry is also established, with documented examples of complexes with nickel(II). The general principles of its synthesis via ortho-nitrosation of 4-tert-butylphenol (B1678320) are understood, although specific, optimized methods are not well-documented.

Identification of Open Questions and Future Research Challenges

The study of this compound is marked by significant gaps in the literature. A major challenge is the lack of fundamental experimental data for the pure compound. Key open questions include:

What are the definitive physical properties (melting point, solubility, pKa) of the free ligand?

What are the optimized, high-yield synthetic routes for its preparation and isolation?

Can its property of forming colored metal complexes be harnessed for analytical applications, such as the detection of metal ions?

What is the detailed electrochemical profile of the free ligand, and how does its redox behavior compare to other substituted nitrosophenols?

What is its environmental profile, including its biodegradability, potential for bioaccumulation, and aquatic toxicity?

Prognosis for the Continued Academic Investigation of this compound

Future research on this compound is likely to be driven by the need to fill the aforementioned knowledge gaps. The synthesis and characterization of new metal complexes with interesting magnetic or catalytic properties remain a viable field of inquiry. Given the general interest in the environmental impact of phenolic compounds, studies into the toxicology and biodegradation of this compound would be highly relevant. Furthermore, a systematic investigation into its redox properties could uncover potential applications in catalysis or materials science. Addressing these fundamental questions will be crucial for any potential future application of this compound.

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 4-tert-butyl-2-nitrosophenol during laboratory synthesis?

- Methodological Answer : Prioritize personal protective equipment (PPE), including nitrile gloves, lab coats, and chemical-resistant goggles. Work in a fume hood to minimize inhalation risks. Avoid prolonged skin/eye contact and store the compound in a cool, dry, well-ventilated area away from incompatible substances (e.g., strong oxidizers). Refer to Safety Data Sheet (SDS) guidelines for emergency procedures, including spill containment and waste disposal .

Q. Which analytical techniques are recommended for characterizing this compound, and how can spectral data be interpreted?

- Methodological Answer : Use mass spectrometry (MS) to confirm molecular weight (CHNO, MW 195.22 g/mol) and fragmentation patterns. Compare results with NIST Standard Reference Database entries for nitroso-phenolic compounds . Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) can resolve substituent positions (e.g., tert-butyl and nitroso groups). For UV-Vis analysis, monitor the nitroso group’s absorbance near 300–400 nm, adjusting solvent polarity to assess solvatochromic effects.

Q. How can researchers verify the purity of this compound before experimental use?

- Methodological Answer : Perform High-Performance Liquid Chromatography (HPLC) with a C18 column and UV detection (λ = 254 nm). Use gradient elution (e.g., water/acetonitrile) to separate impurities. Validate purity with melting point analysis (literature values) and differential scanning calorimetry (DSC). Cross-reference with certified reference materials if available .

Advanced Research Questions

Q. How should researchers design experiments to assess the thermal and photolytic stability of this compound in different solvent systems?

- Methodological Answer : Conduct accelerated stability studies :

- Thermal Stability : Heat samples in sealed vials (e.g., 40°C, 60°C) over 1–4 weeks. Monitor degradation via HPLC and track nitroso-to-nitro oxidation using FTIR (disappearance of N=O stretch at ~1500 cm⁻¹).

- Photolytic Stability : Expose solutions to UV light (λ = 365 nm) in quartz cells. Use actinometry to quantify light dose. Analyze photoproducts with LC-MS/MS and compare degradation pathways to computational models (e.g., DFT calculations) .

Q. What methodologies resolve contradictions in reported reactivity data for this compound across studies?

- Methodological Answer : Standardize experimental conditions using OECD Test Guidelines (e.g., OECD 471 for genotoxicity studies). Replicate conflicting studies under controlled parameters (pH, temperature, solvent purity). Employ chemodometric analysis (e.g., Principal Component Analysis) to identify variables causing discrepancies. Validate findings with orthogonal techniques, such as cyclic voltammetry for redox behavior or X-ray crystallography for structural confirmation .

Q. How can the environmental fate of this compound be modeled in aquatic systems?

- Methodological Answer : Use quantitative structure-activity relationship (QSAR) models to predict biodegradation and bioaccumulation. Conduct microcosm studies with sediment/water systems, measuring half-life via LC-MS. Assess hydrolysis rates at varying pH (e.g., 5–9) and salinity. Compare results to EPA’s ECOSAR predictions for nitroso-phenolic compounds .

Q. What strategies optimize the synthesis of this compound derivatives for structure-activity relationship (SAR) studies?

- Methodological Answer : Employ directed ortho-metalation to introduce functional groups (e.g., halogens, sulfonates) at the phenolic ring. Protect the nitroso group with tert-butoxycarbonyl (Boc) during reactions. Screen catalytic systems (e.g., Pd/C for hydrogenation) to reduce side products. Characterize derivatives using tandem MS/MS and 2D NMR (COSY, HSQC) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.